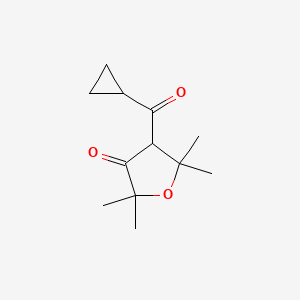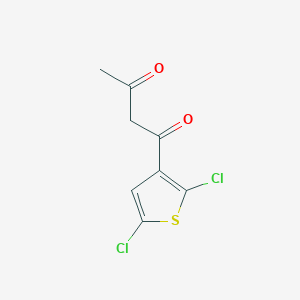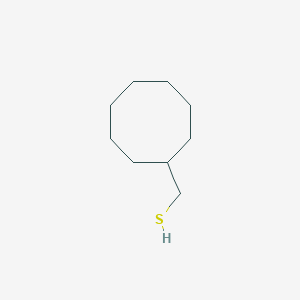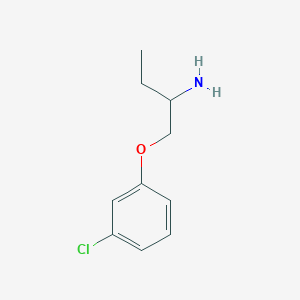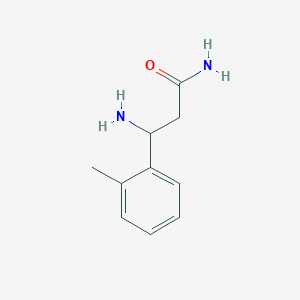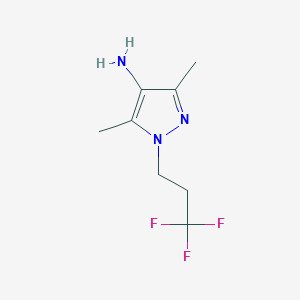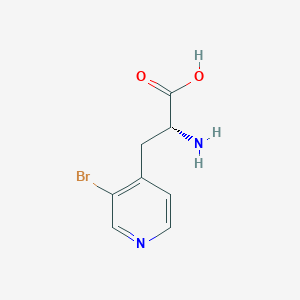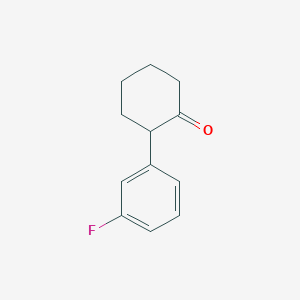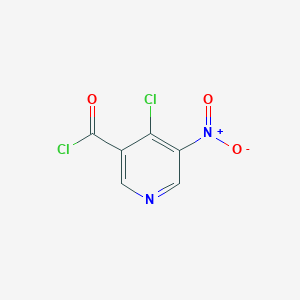![molecular formula C9H21NO2 B15275239 2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol](/img/structure/B15275239.png)
2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol is an organic compound with the molecular formula C9H21NO2. It is a clear, colorless to light yellow liquid that is soluble in water and various organic solvents. This compound is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol typically involves the reaction of 2-(2-chloroethoxy)ethanol with 2,2-dimethylpropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial distillation columns and other separation techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form primary or secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Alkyl chlorides or other substituted derivatives.
Applications De Recherche Scientifique
2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: In the preparation of bioconjugates and as a linker in the synthesis of biologically active molecules.
Medicine: As an intermediate in the synthesis of pharmaceuticals and as a potential therapeutic agent.
Industry: In the production of low-density packaging foams and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism of action of 2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{2-[(2,2-Dimethylamino)ethoxy]ethanol: Similar structure but with a dimethylamino group instead of a dimethylpropylamino group.
2-{2-[(2-Aminoethoxy)ethoxy]ethanol: Contains an aminoethoxy group instead of a dimethylpropylamino group.
Uniqueness
2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ability to act as a nucleophile and its solubility in various solvents make it particularly useful in organic synthesis and industrial applications .
Propriétés
Formule moléculaire |
C9H21NO2 |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
2-[2-(2,2-dimethylpropylamino)ethoxy]ethanol |
InChI |
InChI=1S/C9H21NO2/c1-9(2,3)8-10-4-6-12-7-5-11/h10-11H,4-8H2,1-3H3 |
Clé InChI |
AWDXGZZOYKLOPD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CNCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275172.png)

![2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B15275185.png)
![2-[4-(Aminomethyl)phenoxy]acetonitrile](/img/structure/B15275191.png)
